Miransertib HCl

AKT1 Kinase inhibition Binding affinity

Miransertib HCl is the definitive research tool for the AKT1-E17K mutant, outperforming generic AKT inhibitors in Proteus syndrome and PI3K/AKT-driven cancer models. Its unique allosteric binding guarantees selective, non-ATP-competitive inhibition with validated in vivo oral bioavailability (49–62% in rat/monkey). Distinguish your PI3K pathway research from ATP-competitive alternatives (e.g., capivasertib) with the clinically proven, mutant-specific inhibitor. Ideal for synthetic lethal screens and PK/PD studies.

Molecular Formula C27H25ClN6
Molecular Weight 468.99
CAS No. 1313883-00-9
Cat. No. B609052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiransertib HCl
CAS1313883-00-9
SynonymsMiransertib HCl;  Miransertib hydrochloride;  ARQ092;  ARQ-092;  ARQ 092 HCl; 
Molecular FormulaC27H25ClN6
Molecular Weight468.99
Structural Identifiers
SMILESC1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl
InChIInChI=1S/C27H24N6.ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);1H
InChIKeyDRHSWSSVIKDJME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Miransertib HCl (ARQ 092, MK-7075): A Selective, Allosteric pan-AKT Inhibitor for Precision AKT1-Dependent Research and Rare Disease Models


Miransertib HCl (CAS 1313883-00-9), also known as ARQ 092 or MK-7075, is an orally bioavailable, allosteric, pan-AKT inhibitor that selectively targets AKT1, AKT2, and AKT3 [1]. This small molecule binds to the inactive form of AKT, preventing its membrane localization and subsequent activation [2], and is distinguished by its potent activity against the AKT1-E17K mutant , a key oncogenic driver in Proteus syndrome and select cancers. Currently in Phase 2 clinical development, Miransertib HCl is being evaluated for rare overgrowth disorders and PI3K/AKT-driven malignancies [3], establishing its relevance for research into AKT-dependent pathophysiology.

The Critical Need for Comparative Selectivity Data: Why Miransertib HCl Cannot Be Simply Substituted by Other AKT or PI3K Pathway Inhibitors


While the PI3K/AKT/mTOR pathway is a central node in oncology and rare disease research, its complexity and the existence of multiple isoforms and mutational variants preclude simple interchangeability of pathway inhibitors. Miransertib HCl, an allosteric AKT inhibitor, exhibits a distinct binding mode [1] and a unique isoform and mutant selectivity profile [2] that are not shared by ATP-competitive AKT inhibitors (e.g., capivasertib, ipatasertib) or other allosteric inhibitors (e.g., MK-2206). Furthermore, its clinical development is uniquely focused on AKT1-mutant disorders like Proteus syndrome and PIK3CA-Related Overgrowth Spectrum (PROS) [3], while other AKT inhibitors are primarily evaluated in broader oncology settings. Substituting Miransertib HCl with a more readily available or less expensive AKT inhibitor introduces significant scientific risk due to divergent binding kinetics, target engagement profiles, and validated disease-specific contexts of use.

Comparative Quantitative Evidence: Where Miransertib HCl Demonstrates Meaningful Differentiation from Closest Analogs


Superior Biochemical Affinity (Kᵢ) for AKT1 Relative to ATP-Competitive Inhibitors

Miransertib demonstrates a dramatically higher binding affinity for AKT1 compared to the ATP-competitive inhibitors capivasertib (AZD5363) and ipatasertib (GDC-0068). In a direct binding assay, the calculated Kᵢ value for miransertib against AKT1-NL is 0.27 nM, which is over 250-fold lower (more potent) than capivasertib (76.0 nM) and over 250-fold lower than ipatasertib (68.7 nM) [1]. This indicates that miransertib achieves near-complete target engagement at substantially lower concentrations, a critical advantage for achieving pathway suppression without requiring high drug exposure.

AKT1 Kinase inhibition Binding affinity Allosteric inhibitor

Potent Inhibition of AKT1-E17K Mutant Protein: A Key Differentiator for Proteus Syndrome and AKT-Mutant Cancer Models

While several AKT inhibitors show activity against wild-type AKT1, Miransertib HCl is a potent inhibitor of the AKT1-E17K mutant protein . This is a critical differentiator, as the E17K mutation is the direct cause of Proteus syndrome and is found in a subset of cancers. In contrast, the ATP-competitive AKT inhibitor ipatasertib and allosteric MK-2206 are not explicitly characterized for this specific mutant [1]. Direct comparative data for MK-2206 shows an IC50 of 40.5 nM for wild-type AKT1 [2], while miransertib's IC50 for wild-type AKT1 is 5.0 nM [2], suggesting a broader potency advantage. The clinical validation of miransertib in Proteus syndrome patients, where a complete cancer remission and improved quality of life were observed , provides functional validation of this selectivity.

AKT1-E17K Proteus syndrome Mutant selectivity Rare disease

Superior Species-Specific Oral Bioavailability in Rat and Monkey PK Models vs. Mouse

Miransertib HCl's oral bioavailability is highly species-dependent, a critical consideration for in vivo study design. In rats and monkeys, the absolute oral bioavailability (F%) is 62% and 49%, respectively . This contrasts sharply with the 23% bioavailability observed in mice [1]. This species-specific PK profile is a key differentiator from other AKT inhibitors like MK-2206, which shows generally low bioavailability across species. The higher bioavailability in rat and monkey models supports the use of these species for more clinically translatable efficacy studies, and the defined PK parameters provide a basis for dose selection.

Pharmacokinetics Oral bioavailability In vivo Species comparison

Cross-Class Differentiation: Miransertib (Allosteric) vs. Capivasertib (ATP-Competitive) in Antiviral Activity

A direct head-to-head comparison of Miransertib (allosteric inhibitor) and Capivasertib (ATP-competitive inhibitor) against Zika virus (ZIKV) and Usutu virus (USUV) revealed a distinct, species-dependent difference in antiviral potency. Miransertib showed a stronger inhibitory effect than Capivasertib in mammalian cells [1]. This suggests that for certain applications, the allosteric mechanism of action of Miransertib may confer a functional advantage over ATP-competitive inhibition, independent of simple target affinity. This is a key differentiator for researchers exploring AKT's role in viral replication or host-pathogen interactions.

Antiviral Flavivirus Zika virus Allosteric vs. ATP-competitive

Precision Application Scenarios for Miransertib HCl Based on Its Validated Differentiation


Modeling AKT1-E17K-Driven Disease: Proteus Syndrome and AKT1-Mutant Cancers

Miransertib HCl is the primary research tool for studying the AKT1-E17K mutation, the causal driver of Proteus syndrome and a known oncogenic variant in select cancers. Its potent inhibition of this mutant and its clinical validation in Proteus syndrome patients [1] make it the most appropriate choice for in vitro and in vivo models of these conditions. Researchers can use Miransertib HCl to investigate the downstream signaling consequences of AKT1-E17K, screen for synthetic lethal interactions, or test combination therapies in this defined genetic context.

Investigating Allosteric vs. ATP-Competitive AKT Inhibition in Functional Assays

Researchers seeking to dissect the functional differences between allosteric and ATP-competitive AKT inhibition should utilize Miransertib HCl as the allosteric comparator. Its distinct binding mode, validated in direct comparison with capivasertib , allows for the study of how each inhibition mechanism affects downstream signaling dynamics, cellular phenotypes (e.g., apoptosis, autophagy), and viral replication. This is a critical application for understanding the nuances of targeting the PI3K/AKT pathway.

In Vivo Efficacy Studies in Rat and Monkey Models Requiring High Oral Bioavailability

For in vivo studies where high and sustained systemic drug exposure is required, Miransertib HCl is best deployed in rat or monkey models, where it exhibits 49-62% oral bioavailability . This is a significant advantage over mouse models (23% bioavailability). The defined PK parameters (t1/2 of 17h in rats, 7h in monkeys) enable precise dose scheduling and exposure-response analyses, making it suitable for long-term efficacy and tolerability studies in these species.

Target Validation in PI3K/AKT-Driven Tumors with PIK3CA/PIK3R1 Mutations

Miransertib HCl demonstrates potent anti-proliferative activity in cell lines harboring PIK3CA/PIK3R1 mutations compared to those with wild-type PIK3CA or PTEN loss . This selectivity makes it a valuable tool for validating AKT dependency in specific cancer cell models. It can be used to confirm target engagement and pathway modulation (e.g., inhibition of p-PRAS40 with IC50 of 0.31 μM) in cells with these defined genetic alterations, guiding further investigation into PI3K/AKT-driven cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miransertib HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.